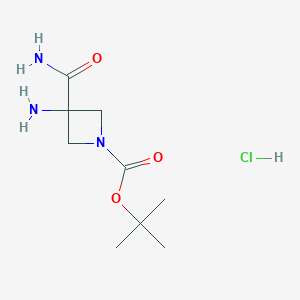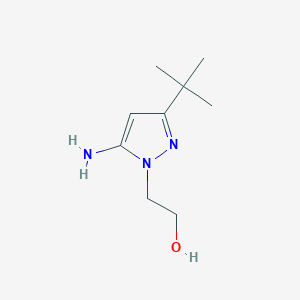![molecular formula C13H10F3N7 B2764619 N-[(1-Pyridin-4-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 2379972-77-5](/img/structure/B2764619.png)
N-[(1-Pyridin-4-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Pyridin-4-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine is a chemical compound that is widely used in scientific research. This compound has gained significant attention due to its unique properties, including its mechanism of action and its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of N-[(1-Pyridin-4-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine is not fully understood. However, it is believed that this compound acts as an inhibitor of various enzymes and receptors, including protein kinases and G protein-coupled receptors. This inhibition results in the modulation of various cellular signaling pathways, leading to the desired biological effects.
Biochemical and Physiological Effects:
N-[(1-Pyridin-4-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and the replication of viruses. In addition, this compound has been shown to modulate various cellular signaling pathways, leading to the regulation of cellular processes such as apoptosis, cell cycle progression, and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-Pyridin-4-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity towards its target enzymes and receptors. This allows for the use of lower concentrations of the compound, reducing the risk of off-target effects. However, one of the main limitations is its low solubility in aqueous solutions, which can limit its use in certain experimental setups.
Orientations Futures
There are several future directions for the research on N-[(1-Pyridin-4-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine. One of the main directions is the development of new drugs based on this compound for the treatment of various diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research. Finally, the synthesis and characterization of new derivatives of this compound can lead to the discovery of new and more potent compounds with improved properties.
Méthodes De Synthèse
N-[(1-Pyridin-4-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine can be synthesized by a variety of methods. One of the most common methods is the reaction of 4-(trifluoromethyl)pyrimidine-2-amine with 1-pyridin-4-yl-1H-1,2,3-triazole-4-carbaldehyde in the presence of a suitable catalyst. This reaction results in the formation of the desired compound with high yield and purity.
Applications De Recherche Scientifique
N-[(1-Pyridin-4-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine has been used in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. In addition, this compound has been used as a tool compound to study the mechanism of action of various enzymes and receptors.
Propriétés
IUPAC Name |
N-[(1-pyridin-4-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N7/c14-13(15,16)11-3-6-18-12(20-11)19-7-9-8-23(22-21-9)10-1-4-17-5-2-10/h1-6,8H,7H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWWRDOEUKBRQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=C(N=N2)CNC3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2764540.png)


![N2,N5-bis(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2,5-dicarboxamide](/img/structure/B2764543.png)
![2-chloro-N-[(4-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2764544.png)
![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2764545.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2764547.png)
![N-Methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2764551.png)
![3-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2764552.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-tosylacetamide](/img/structure/B2764553.png)


![3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2764558.png)